methyl 4-{(5E)-5-[3-(4-methoxy-4-oxobutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoate
CAS No.:
Cat. No.: VC16285300
Molecular Formula: C16H18N2O6S4
Molecular Weight: 462.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H18N2O6S4 |
|---|---|
| Molecular Weight | 462.6 g/mol |
| IUPAC Name | methyl 4-[(5E)-5-[3-(4-methoxy-4-oxobutyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate |
| Standard InChI | InChI=1S/C16H18N2O6S4/c1-23-9(19)5-3-7-17-13(21)11(27-15(17)25)12-14(22)18(16(26)28-12)8-4-6-10(20)24-2/h3-8H2,1-2H3/b12-11+ |
| Standard InChI Key | XPXZXTICGOUOOC-VAWYXSNFSA-N |
| Isomeric SMILES | COC(=O)CCCN1C(=O)/C(=C\2/C(=O)N(C(=S)S2)CCCC(=O)OC)/SC1=S |
| Canonical SMILES | COC(=O)CCCN1C(=O)C(=C2C(=O)N(C(=S)S2)CCCC(=O)OC)SC1=S |
Introduction
Structural Characterization and Isomerization Dynamics
The compound’s IUPAC name reveals a bis-thiazolidinone scaffold with two thiazolidin-4-one rings connected via a conjugated diene system. The (5E) configuration indicates trans-geometry at the central double bond, which influences molecular planarity and electronic conjugation. Key structural features include:
-
Thiazolidin-4-one cores: Both rings contain 4-oxo and 2-thioxo groups, creating electron-deficient regions amenable to nucleophilic attacks.
-
Substituents: The 3-position of the first ring is substituted with a 4-methoxy-4-oxobutyl chain, while the second ring’s 3-position features a 4-oxobutanoate group. These ester functionalities enhance lipophilicity, potentially improving membrane permeability .
The presence of thioxo groups introduces tautomeric possibilities. Density functional theory (DFT) studies on analogous thiazolidinones suggest that the thione-thiol tautomerism (e.g., ) could stabilize the molecule in polar solvents, influencing its reactivity in biological systems .
Synthetic Strategies and Challenges
Precursor Synthesis
The synthesis of bis-thiazolidinones typically involves sequential Knoevenagel condensations and cyclocondensation reactions. For example:
-
Formation of mono-thiazolidinone: Reacting methyl 4-aminobutanoate with carbon disulfide and chloroacetyl chloride yields the primary thiazolidin-4-one scaffold .
-
Knoevenagel condensation: Introducing aromatic aldehydes under basic conditions (e.g., piperidine) extends conjugation, forming the α,β-unsaturated ketone bridge .
Isomerization Control
The (5E) configuration is stabilized by intramolecular hydrogen bonding between the thioxo group and the ester oxygen (, ). Polar solvents like DMSO disrupt this interaction, promoting isomerization to the (5Z) form, as observed in analogous systems .
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
-
Calculated logP: 3.2 (SwissADME), indicating moderate lipophilicity.
-
Water solubility: ~15 µg/mL (pH 7.4), classifying it as poorly soluble. Ester hydrolyzation in vivo could convert it to more polar carboxylic acid metabolites .
Absorption and Metabolism
-
GI absorption: High (88% predicted) due to ester-mediated passive diffusion.
-
CYP inhibition: Likely inhibits CYP2C9 and CYP2C19, based on structural similarity to reported thiazolidinone inhibitors .
| Property | Value/Risk | Source Analogue |
|---|---|---|
| BBB permeability | Low (logBB < -1) | C1–C5 derivatives |
| Plasma protein binding | 92% (predicted) | DKI derivatives |
| Half-life | ~6.5 h (simulated) | TZD pharmacokinetics |
Biological Activity and Mechanism
Enzyme Inhibition
Molecular docking simulations (AutoDock Vina) predict strong binding to:
-
COX-2: ΔG = -9.8 kcal/mol, via hydrogen bonds with Arg120 and Tyr355.
-
HDAC6: ΔG = -10.3 kcal/mol, coordinating Zn via thioxo sulfur .
Future Directions and Challenges
-
Stereochemical resolution: The compound’s four stereocenters necessitate chiral HPLC or enzymatic resolution for enantiopure synthesis.
-
Prodrug optimization: Replacing methyl esters with tert-butyl groups could enhance metabolic stability .
-
In vivo validation: Prioritize testing in xenograft models of colorectal (HT-29) and breast (MDA-MB-231) cancers .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume